Boc,Z-NNH-Boc
Overview
Description
The compound “Boc,Z-NNH-Boc” is a derivative of tert-butyl carbamate, commonly known as Boc. Boc is a protecting group used in organic synthesis to protect amino groups from unwanted reactions. The Boc group is stable under basic conditions and can be removed by mild acidic conditions, making it a versatile tool in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc,Z-NNH-Boc involves the protection of amino functions using Boc groups. The process typically starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Boc,Z-NNH-Boc undergoes various types of reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing for selective oxidation of other functional groups in the molecule.
Reduction: Boc-protected amines can be reduced using reagents such as lithium aluminum hydride (LiAlH4) without affecting the Boc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Boc,Z-NNH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of peptide nucleic acids (PNAs) and other biomolecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Boc,Z-NNH-Boc involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed by mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate (Cbz): Another common protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group used in peptide synthesis.
Uniqueness
Boc,Z-NNH-Boc is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-17(2,3)25-14(21)19-20(16(23)26-18(4,5)6)15(22)24-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCFMGYSCLJXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471954 | |
Record name | Boc,Z-NNH-Boc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202980-91-4 | |
Record name | Boc,Z-NNH-Boc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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